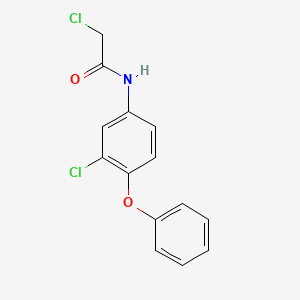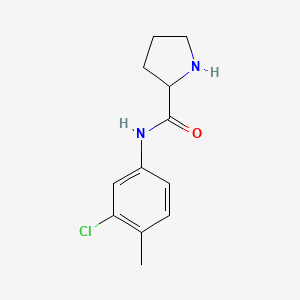
N-(3-Chloro-4-methylphenyl)pyrrolidine-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-Chloro-4-methylphenyl)pyrrolidine-2-carboxamide typically involves the reaction of 3-chloro-4-methylaniline with pyrrolidine-2-carboxylic acid. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction conditions often include a solvent like dichloromethane and are conducted at room temperature.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more scalable methods such as continuous flow synthesis. This method allows for better control over reaction conditions and can lead to higher yields and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
N-(3-Chloro-4-methylphenyl)pyrrolidine-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Electrophilic substitution reactions typically require reagents like nitric acid for nitration or bromine for bromination.
Major Products Formed
Oxidation: N-oxides of the original compound.
Reduction: Amine derivatives.
Substitution: Nitro or halogenated derivatives of the aromatic ring.
Aplicaciones Científicas De Investigación
N-(3-Chloro-4-methylphenyl)pyrrolidine-2-carboxamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with various biological activities.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials and as an intermediate in chemical manufacturing processes.
Mecanismo De Acción
The mechanism of action of N-(3-Chloro-4-methylphenyl)pyrrolidine-2-carboxamide involves its interaction with specific molecular targets. The compound may bind to certain enzymes or receptors, leading to modulation of their activity. This interaction can result in various biological effects, such as inhibition of enzyme activity or alteration of signal transduction pathways.
Comparación Con Compuestos Similares
Similar Compounds
N-Phenylpyrrolidine-2-carboxamide: Similar structure but lacks the chloro and methyl substituents.
N-(3-Chloro-4-methylphenyl)pyrrolidine-2,5-dione: Contains a dione group instead of a carboxamide group.
N-(3-Chloro-4-methylphenyl)pyrrolidine-2-one: Contains a ketone group instead of a carboxamide group.
Uniqueness
N-(3-Chloro-4-methylphenyl)pyrrolidine-2-carboxamide is unique due to the presence of both chloro and methyl substituents on the aromatic ring, which can influence its chemical reactivity and biological activity. These substituents can enhance the compound’s ability to interact with specific molecular targets, making it a valuable compound for research and development.
Propiedades
Fórmula molecular |
C12H15ClN2O |
|---|---|
Peso molecular |
238.71 g/mol |
Nombre IUPAC |
N-(3-chloro-4-methylphenyl)pyrrolidine-2-carboxamide |
InChI |
InChI=1S/C12H15ClN2O/c1-8-4-5-9(7-10(8)13)15-12(16)11-3-2-6-14-11/h4-5,7,11,14H,2-3,6H2,1H3,(H,15,16) |
Clave InChI |
LSUOTUMUJFAPFB-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C=C(C=C1)NC(=O)C2CCCN2)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2,4-dichlorophenyl P-methyl-N-{4-[(trifluoromethyl)sulfanyl]phenyl}phosphonamidate](/img/structure/B12488562.png)
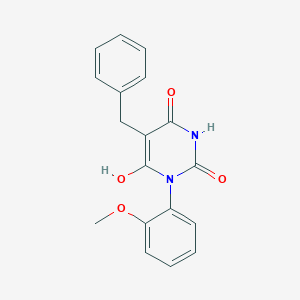
![3-Benzyl-8-(morpholine-4-carbonyl)imidazo[4,3-D][1,2,3,5]tetrazin-4-one](/img/structure/B12488571.png)
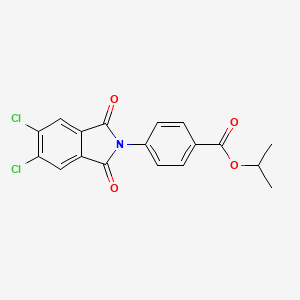
![Ethyl 3-{[(4-nitrophenoxy)acetyl]amino}-4-[4-(phenylcarbonyl)piperazin-1-yl]benzoate](/img/structure/B12488583.png)
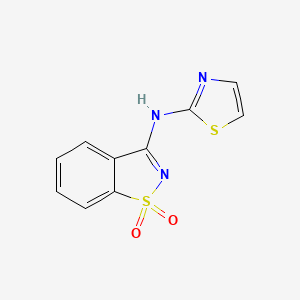
![4-({3-[4-(Trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}methyl)piperidine](/img/structure/B12488588.png)
![N-{[4-(4-benzylpiperazin-1-yl)phenyl]carbamothioyl}-2-phenoxyacetamide](/img/structure/B12488592.png)
![N-(3-chlorophenyl)-2-[(4-hydroxy-6-oxo-5-phenyl-1,6-dihydropyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B12488600.png)
![N-[3-(2-acetamido-1,3-thiazol-4-yl)phenyl]-3-nitrobenzamide](/img/structure/B12488601.png)
![1-methyl-N-[2-(propan-2-yloxy)benzyl]-1H-tetrazol-5-amine](/img/structure/B12488616.png)
methanone](/img/structure/B12488620.png)
